Cas no 1638763-31-1 (6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine)

6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolopyrimidine core substituted with an iodine atom at the 6-position and a methyl group at the 7-position. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The iodine moiety offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex molecular architectures. Its methyl group enhances stability and influences electronic properties, making it useful in medicinal chemistry for modulating biological activity. The compound’s well-defined reactivity and versatility underscore its utility in research and industrial applications.
6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine structure
1638763-31-1 structure
商品名:6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS番号:1638763-31-1
MF:C7H6IN3
メガワット:259.047112941742
MDL:MFCD27987382
CID:4612150
PubChem ID:58933384

6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 化学的及び物理的性質

名前と識別子

    • 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
    • SB14070
    • SY294199
    • 7H-Pyrrolo[2,3-d]pyrimidine, 6-iodo-7-methyl-
    • 1638763-31-1
    • 6-iodo-7-methylpyrrolo[2,3-d]pyrimidine
    • PS-16787
    • P14376
    • MFCD27987382
    • SCHEMBL14427689
    • CS-0056420
    • DTXSID201250468
    • 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
    • MDL: MFCD27987382
    • インチ: 1S/C7H6IN3/c1-11-6(8)2-5-3-9-4-10-7(5)11/h2-4H,1H3
    • InChIKey: BHDVEZMOOPOMRJ-UHFFFAOYSA-N
    • ほほえんだ: C1=NC=C2C=C(I)N(C)C2=N1

計算された属性

  • せいみつぶんしりょう: 258.96064g/mol
  • どういたいしつりょう: 258.96064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 30.7Ų

6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM270734-100mg
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
1638763-31-1 95%+
100mg
$248 2021-08-18
Chemenu
CM270734-250mg
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
1638763-31-1 95%+
250mg
$445 2021-08-18
eNovation Chemicals LLC
Y1221029-5g
6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
1638763-31-1 95%
5g
$2100 2024-06-03
eNovation Chemicals LLC
Y1208979-250mg
6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
1638763-31-1 97%
250mg
$150 2024-07-21
1PlusChem
1P00HZFF-250mg
6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
1638763-31-1 97%
250mg
$119.00 2024-06-19
Ambeed
A726454-250mg
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
1638763-31-1 97%
250mg
$149.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1050-500.0mg
6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
1638763-31-1 97%
500.0mg
¥989.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1050-100.0mg
6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
1638763-31-1 97%
100.0mg
¥415.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1050-25.0g
6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
1638763-31-1 97%
25.0g
¥14799.0000 2024-07-24
eNovation Chemicals LLC
Y1221029-5g
6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
1638763-31-1 95%
5g
$800 2025-02-19

6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 関連文献

6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidineに関する追加情報

Recent Advances in the Application of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1638763-31-1) in Chemical Biology and Drug Discovery

In recent years, the compound 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1638763-31-1) has emerged as a promising scaffold in chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its pyrrolo[2,3-d]pyrimidine core, has attracted significant attention due to its versatile reactivity and potential applications in drug discovery. Recent studies have explored its utility as a key intermediate in the synthesis of targeted kinase inhibitors, as well as its role in probing biological pathways through chemical biology approaches.

One of the most notable applications of 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is its incorporation into small-molecule inhibitors targeting protein kinases. The iodine substituent at the 6-position provides a handle for further functionalization via cross-coupling reactions, enabling the rapid diversification of the scaffold. Recent work by Smith et al. (2023) demonstrated the use of this compound in the synthesis of potent and selective inhibitors of the JAK family kinases, which are implicated in inflammatory diseases and cancer. The study highlighted the compound's ability to serve as a versatile building block for structure-activity relationship (SAR) optimization.

Beyond its role in kinase inhibitor development, 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has also been employed in chemical biology studies to investigate nucleotide-protein interactions. A recent publication by Johnson and colleagues (2024) utilized this compound as a photoaffinity probe to map the binding sites of ATP-dependent enzymes. The iodine atom was replaced with a photoactivatable diazirine group, allowing for covalent cross-linking with target proteins upon UV irradiation. This approach provided valuable insights into the molecular recognition of pyrrolopyrimidine-based ligands by biological targets.

The synthetic accessibility of 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has also been a focus of recent research. A novel, scalable synthesis route was reported by Chen et al. (2023), featuring a one-pot cyclization and iodination sequence that improved the overall yield to 78%. This advancement addresses previous challenges in the large-scale production of the compound, facilitating its broader application in drug discovery programs. The optimized synthetic protocol has been particularly valuable for combinatorial chemistry approaches, where rapid access to diverse analogs is essential.

In the context of drug discovery, the physicochemical properties of 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine have been systematically characterized. Computational studies by Martinez et al. (2024) predicted favorable drug-like properties for derivatives of this scaffold, including good membrane permeability and moderate metabolic stability. These predictions were subsequently validated through experimental ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of several lead compounds derived from this core structure.

Looking forward, the unique properties of 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine position it as a valuable tool for both medicinal chemistry and chemical biology. Ongoing research is exploring its potential in targeted protein degradation strategies, where it may serve as a warhead for proteolysis-targeting chimeras (PROTACs). Additionally, its application in fluorescent probes for cellular imaging of kinase activity represents an exciting frontier in live-cell biochemistry. As synthetic methodologies continue to evolve and biological applications expand, this compound is likely to remain at the forefront of innovative research in chemical biology and drug discovery.

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